molecular formula C11H15ClFNO2S B1367617 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride CAS No. 105283-71-4

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

Cat. No. B1367617
CAS RN: 105283-71-4
M. Wt: 279.76 g/mol
InChI Key: IRQFGDDCDPPOBT-UHFFFAOYSA-N
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Description

“4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride” is an organic compound . It is used in research and development, and as a building block in organic synthesis .


Molecular Structure Analysis

The molecular formula of “4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride” is C11H14FNO2S . The structure includes a piperidine ring, which is a common feature in many biologically active compounds .

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride has been utilized in the synthesis of protected glycosyl donors in carbohydrate chemistry. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, derived from this compound, is designed for the protection of hydroxyl groups. Its application includes protecting the unreactive 4-OH in a galactose building block, which is later used in the synthesis of 6-aminohexyl galabioside. This demonstrates its utility in complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

Role in Inhibiting Tumor Necrosis Factor-α

In the realm of medicinal chemistry, derivatives of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride have been synthesized as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). These derivatives show potential as selective TACE inhibitors, which is significant for therapeutic applications in diseases involving inflammation and cancer (Venkatesan et al., 2004).

Antibacterial Applications

Several acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, have been evaluated for their antibacterial potentials. These compounds, particularly those bearing a 2-methylphenyl group, demonstrated notable inhibitory growth activity against various bacterial strains, suggesting their potential as antibacterial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Compounds synthesized from 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride have been evaluated for their antioxidant and anticholinesterase activity. These compounds exhibit significant activity, particularly in lipid peroxidation inhibition and scavenging assays, indicating their potential in treating oxidative stress-related conditions (Karaman et al., 2016).

Antimicrobial Activity in Agriculture

Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, synthesized from 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, have shown antimicrobial activity against pathogens of tomato plants. Their structure-activity evaluation suggests the potential for use in agricultural pest control (Vinaya et al., 2009).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQFGDDCDPPOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

Synthesis routes and methods

Procedure details

1-tert-Butoxycarbonyl-4-(4-fluorophenylsulfonyl)piperidine (1.76 g, 5.1 mmol) was suspended in methanol (10 mL). To the suspension was added 4N-hydrogen chloride in ethyl acetate (20 mL), and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure, and to the concentrate was added ethyl acetate. The precipitates were collected by filtration, washed with ethyl acetate, and dried under reduced pressure to give the titled compound (1.39 g, 5.0 mmol, Yield 97%) as white crystals.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 2
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 3
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 4
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 5
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 6
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

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